![molecular formula C9H18O6P2 B13811750 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 7093-41-6](/img/structure/B13811750.png)
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[55]undecane is a chemical compound with the molecular formula C9H18O6P2 It is a diphosphaspiro compound, meaning it contains two phosphorus atoms within a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus oxychloride, followed by the addition of ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphites or other reduced phosphorus-containing species.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphates, while substitution reactions can yield a variety of alkoxy or aryloxy derivatives .
Wissenschaftliche Forschungsanwendungen
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used as an antioxidant and a stabilizer in polymer production, enhancing the durability and stability of materials
Wirkmechanismus
The mechanism by which 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms in the compound can form strong bonds with metals and other elements, making it an effective ligand in coordination complexes. These interactions can influence the reactivity and stability of the compound, allowing it to act as an antioxidant or a reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This variant has long alkyl chains, making it more hydrophobic and suitable for different applications.
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
Uniqueness
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5The presence of two phosphorus atoms within a spirocyclic structure also contributes to its distinct chemical behavior and versatility in various fields .
Eigenschaften
CAS-Nummer |
7093-41-6 |
|---|---|
Molekularformel |
C9H18O6P2 |
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
3,9-diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C9H18O6P2/c1-3-10-16-12-5-9(6-13-16)7-14-17(11-4-2)15-8-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
JFKBOXCLIYTENC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1OCC2(CO1)COP(OC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
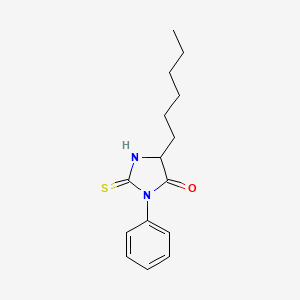
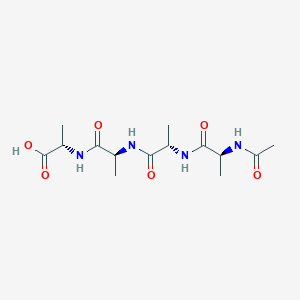
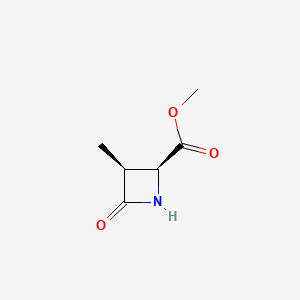

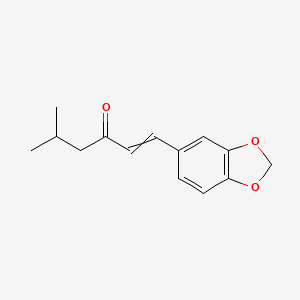
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
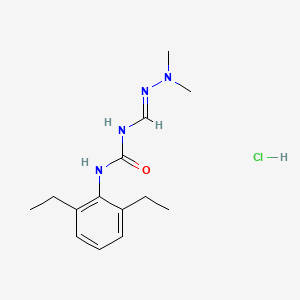
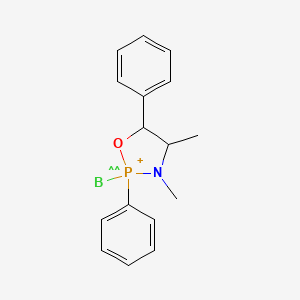
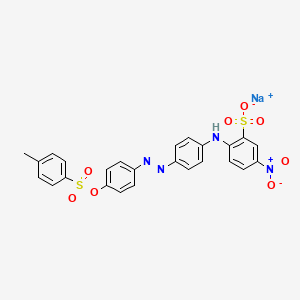
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
